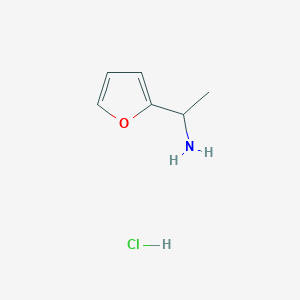

1-(2-Furyl)ethanamine hydrochloride

CAS No.: 99839-15-3

Cat. No.: VC3357770

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99839-15-3 |

|---|---|

| Molecular Formula | C6H10ClNO |

| Molecular Weight | 147.6 g/mol |

| IUPAC Name | 1-(furan-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |

| Standard InChI Key | UFAOJKNUGVYXLZ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CO1)N.Cl |

| Canonical SMILES | CC(C1=CC=CO1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(2-Furyl)ethanamine hydrochloride is the hydrochloride salt of 1-furan-2-yl-ethylamine. The parent compound, 1-(2-Furyl)ethanamine, is characterized by the following properties:

Structural Formula and Properties

The free base form has the molecular formula C₆H₉NO, containing a furan ring with an ethylamine group attached at the 2-position . When converted to the hydrochloride salt, the molecular formula becomes C₆H₉NO·HCl, increasing the molecular weight due to the addition of HCl.

Table 1: Basic Properties of 1-(2-Furyl)ethanamine (Free Base)

| Property | Value |

|---|---|

| CAS Number | 22095-34-7 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.142 g/mol |

| Density | 1.015 g/cm³ |

| Boiling Point | 120.5°C at 760 mmHg |

| Flash Point | 26.7°C |

| Exact Mass | 111.068 |

The compound belongs to the family of furfurylamines, which are characterized by an amine group attached to the furan ring system. The presence of the furan heterocycle confers specific chemical reactivity and biological properties that distinguish it from other amine compounds.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(2-Furyl)ethanamine and its hydrochloride salt can be achieved through several routes. One established method involves the alkylative amination of biogenic furans through imine-to-enamine umpolung chemistry .

Condensation-Umpolung-Alkylation Protocol

A preparatively convenient, flexible, and scalable route toward 1-furylalkylamines has been developed using inexpensive furfurals and alkyl halides in combination with benzhydrylamine as a nitrogen source . This condensation-umpolung-alkylation protocol allows for the generation of up to gram quantities of synthetically interesting, substituted chiral furfurylamines .

The process typically involves:

-

Formation of an imine intermediate

-

Generation of azaallyl anions

-

Reaction with appropriate alkyl halides

-

Hydrolysis of the resulting imines to obtain the amine products

Table 2: Synthesis Yields for Related Furfurylamines Using the Umpolung Method

| Product | Alkylating Agent | Scale | Yield (%) |

|---|---|---|---|

| 2a (α-allylated) | Allyl bromide | 5 mmol | 67 |

| 2b (α-methylated) | Methyl iodide | 5 mmol | 72 |

| 2b (scale-up) | Methyl iodide | 25 mmol | 93 |

| 2c (α-ethylated) | Ethyl bromide | 5 mmol | 62 |

| 2d (α-butylated) | Butyl bromide | 5 mmol | 80 |

After synthesis of the free base, conversion to the hydrochloride salt can be achieved by treating the free amine with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt.

Physical and Chemical Properties

Comparative Analysis with Related Compounds

While specific data for 1-(2-Furyl)ethanamine hydrochloride is limited in the provided sources, insights can be gained by comparing it with structurally related compounds. For instance, 1-(2-Furyl)ethanol shares a similar carbon skeleton but contains a hydroxyl group instead of an amine group .

Table 3: Comparison of Physical Properties Between Related Furan Derivatives

Solubility and Stability

As a hydrochloride salt, 1-(2-Furyl)ethanamine hydrochloride is expected to exhibit enhanced water solubility compared to its free base form. This property makes it potentially more suitable for pharmaceutical applications where aqueous solubility is advantageous.

The stability of the compound is influenced by the reactivity of both the furan ring and the amine functionality. The furan ring may undergo oxidation or acid-catalyzed ring-opening reactions under certain conditions, while the amine group can participate in various nucleophilic reactions.

Related Compounds and Structural Analogs

1-(Furan-2-yl)ethanone (2-Acetylfuran)

This ketone derivative (CAS: 1192-62-7) is described as an important flavor compound isolated from essential oils, sweet corn products, fruits, and flowers . It can also be formed from glucose and glycine through the Maillard reaction and serves as an intermediate in the synthesis of cefuroxime, an antibiotic .

1-(2-Furyl)ethanol

Also known as α-methylfurfuryl alcohol (CAS: 4208-64-4), this compound is an intermediate in the synthesis of 2H-Furo[2,3-c]pyran-2-one derivatives that exhibit germination-promoting activity . It has also been used in the synthesis of 4-hydroxy-2-methylcyclopent-2-en-1-one .

Nitrofuran Derivatives

3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles represent another class of furan derivatives with demonstrated antibacterial properties . The structural modifications on these compounds significantly affect their selectivity and activity against different bacterial species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume